N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-(2-Phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived amine compound characterized by a 1H-pyrazole core substituted with an isopropyl group at position 1 and a 2-phenylethylamine moiety at position 3.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)15-9-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3 |
InChI Key |
VBSFJCDUGYRRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via 1,3-Diketone Cyclization
The pyrazole core is traditionally synthesized through cyclocondensation of 1,3-diketones with hydrazines. For N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, this approach requires a diketone precursor bearing an isopropyl group and a ketone functionality at the C4 position. For example, reacting 3-isopropyl-2,4-pentanedione with hydrazine hydrate in ethanol at reflux yields 1-isopropyl-1H-pyrazol-4-amine. Subsequent N-alkylation with 2-phenylethyl bromide introduces the phenylethyl group.
Reaction Conditions :
Functionalization Challenges
Direct cyclocondensation often produces regioisomers due to competing enolization pathways. Nuclear magnetic resonance (NMR) studies confirm that the 1-isopropyl-4-aminopyrazole isomer dominates when using sterically hindered diketones. Purification via silica gel chromatography is critical to isolate the desired product.
Halogenation and Nucleophilic Substitution
Synthesis of 4-Chloro-1-Isopropylpyrazole
A halogenated intermediate enables precise functionalization at the C4 position. 1-Isopropyl-4-nitropyrazole, prepared via nitration of 1-isopropylpyrazole, undergoes reductive chlorination using hydrogen chloride (HCl) and a platinum-on-carbon (Pt/C) catalyst under 90 psig H₂. This step affords 4-chloro-1-isopropylpyrazole in >95% selectivity.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pt/C (6.23 g) |
| HCl Concentration | 20–30% |
| Reaction Time | 2.5–5 hours |
| Yield | 96.8% |
Amination with Phenylethylamine
The chloro intermediate reacts with excess 2-phenylethylamine in dimethylformamide (DMF) at 120°C for 12–16 hours. Sodium hydride (NaH) facilitates deprotonation of the amine, enhancing nucleophilicity. Post-reaction, aqueous workup and extraction yield the crude product, which is purified via recrystallization.
Side Reactions :
-
Over-alkylation to form tertiary amines (mitigated by using 2:1 amine-to-chloride ratio).
-
Competing aryl ether formation (negligible under anhydrous conditions).
Reductive Amination Approaches
Ketone Intermediate Preparation
Oxidation of 1-isopropyl-4-(2-phenylethyl)pyrazole-4-methanol using Jones reagent (CrO₃/H₂SO₄) generates the corresponding ketone. This intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Critical Considerations :
Comparative Efficiency
Reductive amination avoids harsh alkylation conditions but requires pre-functionalized ketones. This method is less scalable than halogenation-substitution due to multi-step oxidation and reduction protocols.
Industrial-Scale Production Considerations
Catalytic System Optimization
Large-scale synthesis prioritizes cost-effective catalysts. Pd/C outperforms Pt/C in reductive chlorination, reducing catalyst loading to 0.003 mol% while maintaining >90% yield. Continuous-flow reactors further enhance efficiency by minimizing reaction time (1–2 hours vs. 5 hours batch).
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, a study on pyrazole compounds showed their ability to enhance antioxidant enzyme activity while reducing lipid peroxidation, indicating potential protective effects against oxidative stress-related diseases .
2. Anti-Cancer Properties
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has been investigated for its anti-cancer potential, particularly against gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit c-KIT kinase, a critical player in the pathology of GISTs, positions it as a promising candidate for cancer therapy .
3. Antimicrobial Activity
The compound has also shown efficacy in antimicrobial assays. A study reported that various pyrazole derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: Antioxidant Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The results indicated that compounds with the phenethyl group exhibited enhanced scavenging activity compared to their counterparts without this substituent.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| A | 72 |
| B | 65 |
| C | 80 |
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxic effects of this compound on GIST cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anti-cancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| GIST-T1 | 5.4 |
| GIST882 | 3.8 |
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Position 1 : The propan-2-yl group is conserved in both the target compound and encorafenib, suggesting a role in steric stabilization or hydrophobic interactions with kinase domains .
- Position 4 : The 2-phenylethylamine group distinguishes the target compound from encorafenib (which has a methanesulfonamido group) and other analogs. This aromatic amine may enhance π-π stacking in receptor binding compared to aliphatic amines in compounds like N-cyclopropyl derivatives .
Pharmacological Data Gaps
- Target Compound: No direct activity data are available in the evidence.
- SAR Trends : Replacement of the pyridinyl group (as in encorafenib) with 2-phenylethylamine may reduce BRAF selectivity but could enhance off-target effects on other kinases (e.g., JAK2 or EGFR) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17N3
- IUPAC Name : this compound
This compound primarily interacts with specific biological targets, including enzymes involved in various metabolic pathways. Its mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as amine oxidase, which plays a role in the metabolism of biogenic amines, potentially affecting neurological and vascular functions.
- Cell Cycle Modulation : Preliminary studies suggest that related pyrazole derivatives can influence cell cycle progression, particularly in cancer cells, by inducing apoptosis and cell cycle arrest at specific phases .
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated sub-micromolar GI50 values against a panel of 13 cancer cell lines, indicating potent antiproliferative activity .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties. Studies indicate that similar pyrazole derivatives may mitigate neurodegenerative processes by modulating glutamate signaling pathways and reducing oxidative stress .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of this compound on ovarian cancer cells. Results showed that the compound reduced retinoblastoma phosphorylation and induced apoptosis, leading to cell cycle arrest at the S and G2/M phases .
Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was found to selectively inhibit specific kinases involved in cancer progression. This selectivity was linked to its structural characteristics, which allow it to fit into the active sites of these enzymes effectively .
Data Table: Biological Activity Overview
| Activity Type | Effectiveness (GI50) | Mechanism of Action |
|---|---|---|
| Anticancer Activity | 0.127 - 0.560 µM | Induces apoptosis, cell cycle arrest |
| Neuroprotective Effects | N/A | Modulates neurotransmitter signaling |
| Enzyme Inhibition | Selective | Inhibits kinase activity |
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine?
Answer:
The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium or copper catalysts. For example, a protocol similar to involves reacting halogenated pyrazole precursors (e.g., 4-iodo-1-isopropylpyrazole) with 2-phenylethylamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO or DMF at 35–80°C. Catalysts such as CuBr or Pd(PPh₃)₄ enhance coupling efficiency. Post-reaction, purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is recommended .
Basic: How should researchers purify and characterize this compound to ensure >95% purity?
Answer:
Post-synthesis, use gradient elution chromatography (e.g., silica gel with EtOAc/hexane) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using:
- ¹H/¹³C NMR : Assign peaks for pyrazole protons (~6.5–7.5 ppm), isopropyl methyl groups (~1.2–1.4 ppm), and phenethyl aromatic protons (~7.2–7.4 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ (e.g., m/z ~244.30 for C₁₄H₁₉N₃) .
- Melting Point : Compare with literature values (e.g., 104–107°C for analogous pyrazoles) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELXL ( ) for refinement, analyzing bond lengths (e.g., C–N in pyrazole: ~1.33 Å) and torsion angles. Compare with reported structures (e.g., ’s triclinic system, P1 space group) to validate geometry. Discrepancies in dihedral angles (>5°) may indicate conformational flexibility .
Advanced: What computational methods predict the compound’s electrostatic potential and reactivity?
Answer:
Employ Multiwfn ( ) to calculate:
- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., amine group: negative ESP).
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV for pyrazoles) correlate with stability.
- NBO Analysis : Assess hyperconjugation (e.g., amine lone pair → pyrazole π* interactions). Validate with Gaussian09 at B3LYP/6-311++G(d,p) .
Advanced: How to address contradictory spectral data (e.g., NMR shifts) in structural validation?
Answer:
Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Mitigate by:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole C4 vs. amine protons).
- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation in phenethyl groups).
- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm amine connectivity .
Advanced: What strategies optimize reaction yields for derivatives with modified substituents?
Answer:
For SAR studies, systematically vary substituents (e.g., replace phenethyl with fluorinated analogs). Optimize via:
- Catalyst Screening : Test Pd vs. Cu catalysts for coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hr vs. 48 hr in ).
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent, and base interactions .
Advanced: How to evaluate biological activity using in vitro assays?
Answer:
Screen for kinase inhibition (e.g., EGFR, JAK2) or receptor binding (e.g., serotonin receptors):
- Fluorescence Polarization : Measure ligand-receptor binding affinity (IC₅₀).
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking (AutoDock Vina) : Predict binding modes to guide SAR .
Advanced: How does the hydrochloride salt form (e.g., ) impact solubility and bioactivity?
Answer:
Salt formation enhances aqueous solubility (critical for in vivo studies). Characterize via:
- pH-Solubility Profile : Compare free base vs. HCl salt in PBS (pH 7.4).
- DSC/TGA : Confirm salt stability (decomposition >200°C).
- Permeability Assays (Caco-2) : Evaluate salt impact on intestinal absorption .
Advanced: What analytical techniques resolve tautomeric ambiguity in the pyrazole ring?
Answer:
Tautomerism (1H vs. 2H-pyrazole) is probed via:
- ¹⁵N NMR : Distinguish N-substitution patterns (δ ~150–250 ppm).
- IR Spectroscopy : Compare N–H stretches (~3300 cm⁻¹ for 2H-tautomer) vs. absence in 1H-form.
- SC-XRD : Directly visualize tautomeric state in crystal lattice .
Advanced: How to design stability studies under varying storage conditions?
Answer:
Assess degradation pathways via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
